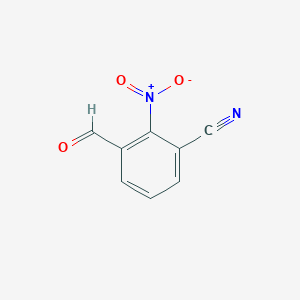

3-Cyano-2-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

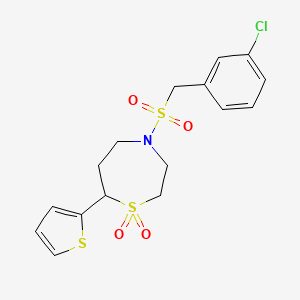

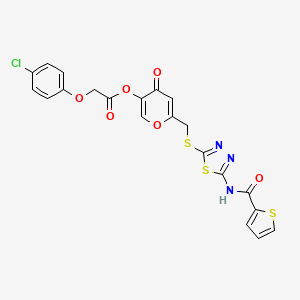

Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles. Synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives is also reported .Molecular Structure Analysis

Quantitative insights into the crystal structures of nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate have been synthesized and characterized by single-crystal X-ray diffraction .Chemical Reactions Analysis

Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Scientific Research Applications

Chemical Synthesis

3-Cyano-2-nitrobenzaldehyde is used in various areas of research including chemical synthesis . It is a versatile reagent that can be used to synthesize a wide range of chemical compounds .

Material Science

In the field of material science , 3-Cyano-2-nitrobenzaldehyde can be used in the synthesis of new materials . Its unique chemical properties make it a valuable component in the development of innovative materials .

Chromatography

3-Cyano-2-nitrobenzaldehyde can also be used in chromatography , a laboratory technique for the separation of mixtures . It can serve as a reagent or a marker in chromatographic techniques .

Analytical Research

In analytical research , 3-Cyano-2-nitrobenzaldehyde can be used as a standard or a reagent in various analytical methods .

Knoevenagel Condensation Reactions

3-Cyano-2-nitrobenzaldehyde has been used in Knoevenagel condensation reactions . In a study, Metal–organic frameworks (MOFs) were employed as catalysts in Knoevenagel condensation reactions to synthesize ( E )-ethyl 2-cyano-3-phenylacrylate and ( E )-methyl 2-cyano-3-phenylacrylate .

Antimicrobial and Antiviral Activities

Although not directly, but compounds synthesized using 3-Cyano-2-nitrobenzaldehyde have shown antimicrobial and antiviral activities . These compounds have revealed favorable binding interactions and binding energy with the binding site of thymidylate kinase .

Mechanism of Action

Target of Action

Nitro compounds, like 3-Cyano-2-nitrobenzaldehyde, often interact with various biological molecules due to their reactivity . .

Mode of Action

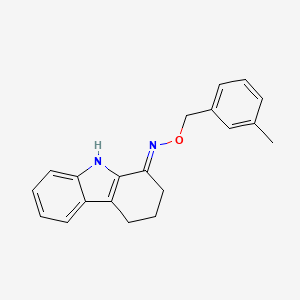

Nitro compounds can undergo various reactions. For example, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones

Biochemical Pathways

Nitro compounds can participate in a variety of biochemical reactions due to their reactivity .

Safety and Hazards

Future Directions

Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules. This field of organic chemistry continues to be in demand and relevant. A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules .

properties

IUPAC Name |

3-formyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-2-1-3-7(5-11)8(6)10(12)13/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYRUWVKNAJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-nitrobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)